molecular formula C10H16N2O B12975582 (R)-(6-(1-Aminobutyl)pyridin-2-yl)methanol

(R)-(6-(1-Aminobutyl)pyridin-2-yl)methanol

Cat. No.: B12975582
M. Wt: 180.25 g/mol
InChI Key: ARQPWFXAGTWRKX-SECBINFHSA-N
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Description

®-(6-(1-Aminobutyl)pyridin-2-yl)methanol is a chiral compound with a pyridine ring substituted with an aminobutyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6-(1-Aminobutyl)pyridin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Substitution Reaction: The aminobutyl group is introduced through a substitution reaction, often using an appropriate alkyl halide and an amine.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be carried out using formaldehyde and a reducing agent.

Industrial Production Methods

In an industrial setting, the production of ®-(6-(1-Aminobutyl)pyridin-2-yl)methanol may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-(6-(1-Aminobutyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminobutyl group can undergo substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

®-(6-(1-Aminobutyl)pyridin-2-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ®-(6-(1-Aminobutyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-(6-(1-Aminobutyl)pyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    ®-(6-(1-Aminobutyl)pyridin-2-yl)propanol: Similar structure but with a propanol group.

Uniqueness

®-(6-(1-Aminobutyl)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

[6-[(1R)-1-aminobutyl]pyridin-2-yl]methanol

InChI

InChI=1S/C10H16N2O/c1-2-4-9(11)10-6-3-5-8(7-13)12-10/h3,5-6,9,13H,2,4,7,11H2,1H3/t9-/m1/s1

InChI Key

ARQPWFXAGTWRKX-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC(=N1)CO)N

Canonical SMILES

CCCC(C1=CC=CC(=N1)CO)N

Origin of Product

United States

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